molecular formula C7H5N3O2S B2652074 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole CAS No. 219620-22-1

5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole

Cat. No.: B2652074
CAS No.: 219620-22-1
M. Wt: 195.2
InChI Key: FBBKAZWKRCHADI-UHFFFAOYSA-N
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Description

5-Nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole is a heterocyclic compound that contains both a pyrrole and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole typically involves the reaction of 2-aminothiazole with nitro-substituted pyrrole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-amino-2-(1H-pyrrol-1-yl)-1,3-thiazole, while nucleophilic substitution can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

5-Nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile
  • 5-Nitro-2-(1H-pyrrol-1-yl)phenol

Uniqueness

Compared to similar compounds, 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole is unique due to the presence of both a pyrrole and a thiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

5-nitro-2-pyrrol-1-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-10(12)6-5-8-7(13-6)9-3-1-2-4-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBKAZWKRCHADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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